molecular formula C14H16N2O B8778530 1-quinolin-2-ylpiperidin-4-ol

1-quinolin-2-ylpiperidin-4-ol

Cat. No.: B8778530
M. Wt: 228.29 g/mol
InChI Key: ZFZDBEHRXKCLNH-UHFFFAOYSA-N
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Description

1-(Quinolin-2-yl)piperidin-4-ol is a heterocyclic compound featuring a quinoline scaffold linked to a piperidine ring substituted with a hydroxyl group at the 4-position. This compound’s structural versatility allows for comparisons with analogs varying in heterocyclic cores, substituents, and linker groups, as detailed below.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

1-quinolin-2-ylpiperidin-4-ol

InChI

InChI=1S/C14H16N2O/c17-12-7-9-16(10-8-12)14-6-5-11-3-1-2-4-13(11)15-14/h1-6,12,17H,7-10H2

InChI Key

ZFZDBEHRXKCLNH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-quinolin-2-ylpiperidin-4-ol typically involves the reaction of quinoline derivatives with piperidine derivatives under specific conditions. One common method involves the use of quinoline N-oxides as starting materials, which undergo a photocatalytic reaction to form the desired product . This method is advantageous due to its high yield, low catalyst loading, and minimal by-products.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-quinolin-2-ylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products:

    Oxidation: Formation of 1-(Quinolin-2-yl)piperidin-4-one.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 1-quinolin-2-ylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a potential CCR5 antagonist, which could inhibit the entry of HIV-1 into host cells by blocking the CCR5 receptor . This interaction is facilitated by the compound’s ability to form strong salt-bridge interactions with the receptor, as well as its lipophilic groups that enhance binding affinity.

Comparison with Similar Compounds

Structural Comparison with Heterocyclic Analogs

Quinoline vs. Pyrimidine Derivatives

Replacing quinoline with pyrimidine, as in 1-pyrimidin-2-ylpiperidin-4-ol (), alters electronic properties and solubility. This substitution may affect binding to targets like kinases, which often interact with planar aromatic systems.

Quinoline vs. Cinnoline Derivatives

1-(Cinnolin-4-yl)piperidin-4-ol () substitutes quinoline with cinnoline, a bicyclic system with adjacent nitrogen atoms. Cinnoline’s increased basicity and altered electron distribution could modify interactions with enzymes or receptors, though its larger π-system might sterically hinder binding in some contexts.

Comparison Based on Piperidine Substituents

Hydroxyl vs. Methoxy Groups

[2-(4-Methoxypiperidin-1-yl)quinolin-4-yl]methanol () features a methoxy group on the piperidine ring instead of a hydroxyl. The methoxy group increases lipophilicity, favoring membrane permeability, while the hydroxyl group in the target compound enhances hydrogen-bonding capacity and solubility.

Carboxylic Acid Derivatives

1-(Quinolin-2-ylcarbonyl)piperidine-4-carboxylic acid () introduces a carboxylic acid group, which is ionizable at physiological pH.

Role of Linker Groups

Direct Linkage vs. Carbonyl Bridges

The target compound’s direct C–N linkage between quinoline and piperidine contrasts with 1-(quinolin-2-ylcarbonyl)piperidine-4-carboxylic acid (), where a carbonyl bridge adds rigidity.

Piperazine vs. Piperidine Linkers

Compounds like Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1, ) use piperazine linkers instead of piperidine.

Physicochemical Properties

The table below summarizes key differences between 1-(quinolin-2-yl)piperidin-4-ol and selected analogs:

Compound Name Molecular Formula Key Substituents/Linkers Molecular Weight Key Implications Reference
1-(Quinolin-2-yl)piperidin-4-ol C₁₄H₁₆N₂O Quinoline, piperidin-4-ol 244.30 High polarity, H-bond donor capacity -
1-Pyrimidin-2-ylpiperidin-4-ol C₉H₁₃N₃O Pyrimidine, piperidin-4-ol 179.22 Increased solubility, reduced lipophilicity
[2-(4-Methoxypiperidin-1-yl)quinolin-4-yl]methanol C₁₆H₂₀N₂O₂ Piperidin-4-OCH₃, quinolin-4-CH₂OH 272.34 Enhanced lipophilicity, dual H-bond sites
1-(Quinolin-2-ylcarbonyl)piperidine-4-carboxylic acid C₁₆H₁₆N₂O₃ Carbonyl linker, COOH group 284.31 Ionizable group, increased acidity

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